1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene is an organic compound with a complex structure that includes chlorine, fluorine, and silicon atoms attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by the introduction of trifluoromethyl and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine and silicon atoms.
Addition Reactions: The benzene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific chemical reactions and pathways, influencing various biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene can be compared with similar compounds such as:
1,3-Dichloro-2-(trifluoromethyl)benzene: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1,3-Dichloro-4-(trimethylsilyl)benzene: Lacks the trifluoromethyl group, affecting its chemical behavior and applications.
1,3-Dichloro-2-(trifluoromethyl)-4-(methyl)benzene:
Eigenschaften
CAS-Nummer |
871254-86-3 |
---|---|
Molekularformel |
C10H11Cl2F3Si |
Molekulargewicht |
287.18 g/mol |
IUPAC-Name |
[2,4-dichloro-3-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H11Cl2F3Si/c1-16(2,3)7-5-4-6(11)8(9(7)12)10(13,14)15/h4-5H,1-3H3 |
InChI-Schlüssel |
XVHZEYFCJVXCLG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)Cl)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.